Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate

Description

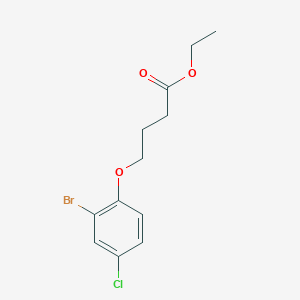

Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate is a halogenated phenoxybutanoate ester characterized by a bromine atom at the ortho position and a chlorine atom at the para position on the aromatic ring. This compound belongs to a class of agrochemicals and bioactive molecules, where structural variations in substituents significantly influence biological activity, stability, and application.

Properties

Molecular Formula |

C12H14BrClO3 |

|---|---|

Molecular Weight |

321.59 g/mol |

IUPAC Name |

ethyl 4-(2-bromo-4-chlorophenoxy)butanoate |

InChI |

InChI=1S/C12H14BrClO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(14)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

XLSPKOPCVNKVRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate typically involves the reaction of 2-bromo-4-chlorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenoxybutanoates.

Oxidation: Formation of 4-(2-bromo-4-chloro-phenoxy)butanoic acid.

Reduction: Formation of 4-(2-bromo-4-chloro-phenoxy)butanol.

Scientific Research Applications

Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The ester group can undergo hydrolysis, releasing the active phenoxybutanoate moiety, which can further interact with cellular pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs and their properties:

Biological Activity

Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate (C12H14BrClO3) is a halogenated organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a butanoate backbone linked to a phenoxy moiety containing bromine and chlorine substituents. Its molecular weight is approximately 305.6 g/mol. The presence of these halogen atoms significantly influences its chemical reactivity and biological properties, enhancing its lipophilicity and metabolic stability, which are critical for drug development and environmental applications .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Molecules : The compound exhibits reactivity with various biological targets, including enzymes and receptors. This interaction is vital for its potential antimicrobial properties .

- Herbicidal Activity : Similar compounds have shown efficacy as herbicides through the inhibition of specific plant growth pathways. This suggests that this compound may also exhibit herbicidal properties .

- Anticancer Potential : Preliminary studies indicate that this compound could be integrated into antibody-drug conjugates (ADCs) targeting cancer cells, allowing for selective delivery of cytotoxic agents while minimizing damage to healthy tissues .

1. Antimicrobial Activity

Research suggests that this compound may possess antimicrobial properties due to its ability to disrupt microbial cell functions. The presence of halogen substituents enhances its interaction with microbial enzymes, potentially leading to inhibition of growth .

2. Herbicidal Effects

The compound's structural characteristics allow it to function as a herbicide by interfering with the hormonal pathways in plants. Studies have indicated that similar phenoxy compounds can effectively control weed populations in agricultural settings .

3. Anticancer Applications

This compound's incorporation into ADCs has shown promise in preclinical studies targeting specific cancer types, particularly those expressing CD22 antigens. This targeted approach increases the therapeutic index by delivering cytotoxic agents directly to tumor cells .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a novel antimicrobial agent in clinical settings .

- Herbicidal Efficacy : Field trials indicated that the application of this compound significantly reduced weed biomass in treated plots compared to control groups, supporting its use as an effective herbicide .

- ADC Development : Research involving ADCs revealed that the compound effectively targeted CD22-positive cells, leading to enhanced cytotoxicity in preclinical models of B-cell lymphoma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.